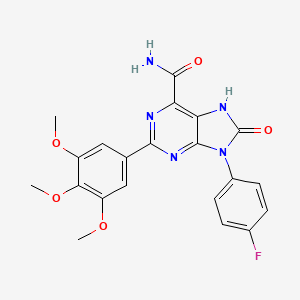![molecular formula C16H21ClN2O4 B6421172 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid CAS No. 899946-26-0](/img/structure/B6421172.png)
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid, also known as 3-CMPPA, is a synthetic organic compound used in scientific research. It is a derivative of piperidine, a cyclic, six-membered heterocyclic organic compound, and is used in the synthesis of various other compounds. 3-CMPPA is used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and other biochemical assays, as well as in the synthesis of other compounds.
作用機序
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid acts as a substrate in ELISAs and other biochemical assays, and is used to measure the activity of enzymes. It is also used as a substrate in the synthesis of other compounds, such as peptides and proteins.
Biochemical and Physiological Effects
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid has no known biochemical or physiological effects. It is used as a substrate in biochemical assays and in the synthesis of other compounds, and does not interact directly with any biological molecules.
実験室実験の利点と制限
The main advantage of using 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid in lab experiments is that it is a relatively stable compound and is easy to synthesize. It is also relatively inexpensive, making it a cost-effective option for use in experiments. The main limitation of using 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid is that it is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.
将来の方向性
Future research directions for 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid include its use in the synthesis of peptides and proteins, as well as its potential use as a substrate in enzyme-linked immunosorbent assays (ELISAs). Additionally, further research is needed to investigate the potential of 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid as a therapeutic agent for the treatment of various diseases and disorders. Other potential future directions include the use of 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid as a substrate in other biochemical assays, and its use in the study of enzyme kinetics and enzyme inhibition.
合成法
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid is synthesized using a three-step synthesis process. The first step involves the reaction of piperidine and 3-chloro-4-methoxyphenyl isocyanate to form the intermediate 3-chloro-4-methoxyphenyl carbamate. This intermediate is then reacted with aqueous sodium hydroxide to form 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid. The third step is the purification of the product by recrystallization.
科学的研究の応用
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid is used in a variety of scientific research applications, including ELISAs and other biochemical assays. It is also used in the synthesis of other compounds, such as peptides and proteins. 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid is also used in the study of enzyme kinetics and enzyme inhibition.
特性
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-23-14-6-5-11(9-12(14)17)18-15(20)10-13(16(21)22)19-7-3-2-4-8-19/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGATIDOLNSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421093.png)
![2-({2-[(2-methoxyphenyl)amino]ethyl}amino)-3-[(4-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B6421097.png)
![3-[(4-ethoxyphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid](/img/structure/B6421103.png)
![3-[(2,5-dimethylphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid](/img/structure/B6421113.png)
![3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6421127.png)
![3-[(3-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421131.png)
![3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421138.png)
![3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid](/img/structure/B6421140.png)
![ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6421151.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6421159.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B6421160.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
